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Compound of Interest

Compound Name: 3-Fluoro-4-chlorobenzyl chloride

CAS No.: 160658-68-4

Cat. No.: B1586334

Get Quote

Executive Summary
3-Fluoro-4-chlorobenzyl chloride is a high-value halogenated building block used critically in

the synthesis of kinase inhibitors and next-generation antifungals. Its specific substitution

pattern—combining the lipophilicity and metabolic stability of the chlorine atom with the

bioisosteric and electronic modulation of the fluorine atom—makes it an essential

pharmacophore for optimizing drug-target binding interactions.

This guide details its application in the synthesis of Ravoxertinib (GDC-0994), a clinical-stage

ERK1/2 inhibitor, and explores its utility in the development of novel antifungal agents (e.g.,

Orotomide class).

Chemical Profile & Reactivity
IUPAC Name: 4-(Chloromethyl)-1-chloro-2-fluorobenzene

CAS: 160658-68-4 (Note: Often confused with isomers; specificity is critical).

Molecular Formula: C₇H₅Cl₂F
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Molecular Weight: 179.02 g/mol

Key Reactivity:

Electrophilic Benzylation: The benzylic chloride is highly susceptible to SN2 displacement

by nucleophiles (amines, thiols, alkoxides).

Homologation: Precursor to phenylacetic acids (via cyanide) or styrenes (via Wittig

reagents).

Metabolic Stability: The 3-F, 4-Cl substitution blocks common metabolic soft spots (para-

oxidation) while modulating pKa of neighboring groups.

Case Study 1: Synthesis of Ravoxertinib (GDC-0994)
Therapeutic Class: ERK1/2 Inhibitor (Oncology) Mechanism: ATP-competitive inhibition of

extracellular signal-regulated kinase.

Role of the Intermediate
In the synthesis of Ravoxertinib, the 3-fluoro-4-chlorophenyl moiety is the critical "tail" that

occupies the hydrophobic pocket of the ERK kinase domain. The benzyl chloride serves as the

precursor to the chiral ethyl linker found in the drug's structure.

Retrosynthetic Analysis
The synthesis typically proceeds via the construction of a chiral diol or amino-alcohol

intermediate. The benzyl chloride is converted to 4-chloro-3-fluorostyrene, which undergoes

asymmetric dihydroxylation.
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Figure 1: Synthetic pathway for the introduction of the 3-fluoro-4-chlorophenyl moiety in

Ravoxertinib.

Detailed Protocol: Preparation of the Styrene Precursor
Note: This protocol describes the conversion of the benzyl chloride to the styrene, a common

precursor for GDC-0994 intermediates.

Reagents:

3-Fluoro-4-chlorobenzyl chloride (1.0 equiv)

Triphenylphosphine (PPh₃) (1.1 equiv)

Formaldehyde (aq. 37%)

Sodium Hydroxide (NaOH)

Toluene / Dichloromethane (DCM)

Step-by-Step Methodology:

Phosphonium Salt Formation:

Charge a reactor with 3-Fluoro-4-chlorobenzyl chloride and Toluene (5 vol).

Add PPh₃ (1.1 equiv) portion-wise at room temperature.

Heat to reflux (110°C) for 4-6 hours. A white precipitate (phosphonium salt) will form.

Cool to 20°C, filter the solid, and wash with cold Toluene. Dry under vacuum.

Wittig Olefination:

Suspend the phosphonium salt in DCM (10 vol) and add Formaldehyde (37% aq, 5 equiv).

Add NaOH (50% aq, 5 equiv) dropwise while maintaining temperature <25°C

(Exothermic).
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Stir vigorously for 2 hours. The organic layer will contain the 4-chloro-3-fluorostyrene.

Phase Separation: Separate the organic layer, wash with water and brine.

Purification: Concentrate and purify via short-path distillation (to prevent polymerization) or

use directly if purity >95%.

Critical Quality Attribute (CQA):

Impurity Control: Ensure removal of residual PPh₃ and phosphine oxide, as these can poison

the Osmium catalyst in the subsequent Sharpless dihydroxylation step.

Case Study 2: Antifungal Drug Discovery
(Orotomides)
Context: The rise of azole-resistant fungi has driven the search for novel mechanisms. F2G Ltd

developed the Orotomide class (e.g., Olorofim). Application: While Olorofim itself uses a

different substitution, 3-Fluoro-4-chlorobenzyl chloride is cited in related patents (e.g.,

WO2009/130481) as a building block for exploring Structure-Activity Relationships (SAR) in this

class.

Reaction Class: N-Alkylation of Imidazoles/Pyrroles. Protocol Summary:

Dissolve the azole/pyrrole core in DMF.

Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv) as a base.

Add 3-Fluoro-4-chlorobenzyl chloride (1.1 equiv).

Heat to 60-80°C for 4 hours.

Result: Formation of the N-benzyl derivative, enhancing lipophilicity and target affinity.

Comparative Data: Halogenated Benzyl Chlorides
The specific 3-F, 4-Cl substitution offers distinct physicochemical advantages over analogs.
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Property
3-Fluoro-4-
chlorobenzyl

4-
Chlorobenzyl

3,4-
Dichlorobenzyl

Impact on API

Electronic Effect

Electron

Withdrawing (σ ~

0.6)

Electron

Withdrawing (σ ~

0.23)

Strong EWG

Modulates pKa

of attached

amines; alters H-

bond donor

capability.

Lipophilicity

(LogP)
High Moderate Very High

Improves

membrane

permeability

(CNS/Tumor

penetration).

Metabolic

Stability

High (Blocks

para-oxidation)

Low (Susceptible

to metabolism)
High

Prolongs half-life

(t1/2).

Steric Bulk Moderate Low High

Fits specific

kinase

hydrophobic

pockets (e.g.,

ERK1/2).

Safety & Handling Guidelines
Hazards: Corrosive, Lachrymator. Causes severe skin burns and eye damage.

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolyzes to

alcohol and HCl).

Incompatibility: Strong oxidizers, amines (exothermic polymerization potential).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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